molecular formula C15H24ClNO B1456319 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220031-78-6

2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1456319
CAS No.: 1220031-78-6
M. Wt: 269.81 g/mol
InChI Key: PFYWXNJGENOAGL-UHFFFAOYSA-N
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Description

2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. It has gained attention in recent years due to its potential therapeutic and toxic effects . The compound has a molecular formula of C15H24ClNO and a molecular weight of 269.81 g/mol .

Preparation Methods

The synthesis of 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride involves several steps. One common method includes the reaction of 2,3-dimethylphenol with 2-chloroethylpiperidine in the presence of a base to form the intermediate 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity .

Chemical Reactions Analysis

2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may affect neurotransmitter systems in the central nervous system .

Comparison with Similar Compounds

2-[2-(2,3-Dimethylphenoxy)ethyl]piperidine hydrochloride can be compared with other piperidine derivatives, such as:

    2-[2-(3,5-Dimethylphenoxy)ethyl]piperidine hydrochloride: Similar in structure but with different substitution patterns on the phenoxy group.

    2-[2-(2,4-Dimethylphenoxy)ethyl]piperidine hydrochloride: Another derivative with a different substitution pattern.

    2-[2-(2,6-Dimethylphenoxy)ethyl]piperidine hydrochloride: Differing in the position of the methyl groups on the phenoxy ring.

These similar compounds may exhibit different chemical and biological properties due to variations in their molecular structures, highlighting the uniqueness of this compound .

Properties

IUPAC Name

2-[2-(2,3-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO.ClH/c1-12-6-5-8-15(13(12)2)17-11-9-14-7-3-4-10-16-14;/h5-6,8,14,16H,3-4,7,9-11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYWXNJGENOAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCCC2CCCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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